2-amino-N-methylethanesulfonamide
Description
2-Amino-N-methylethanesulfonamide (CAS: 94987-87-8) is a sulfonamide derivative with the molecular formula C₃H₁₀N₂O₂S (). Its structure features a sulfonamide group (-SO₂NH-) linked to an ethane chain bearing a methylamine substituent (N-methyl) and a primary amino group (-NH₂) (SMILES: CNS(=O)(=O)CCN, InChIKey: QEJGPUMQWGIHPH-UHFFFAOYSA-N) ). The compound is commonly encountered as a hydrochloride salt (2-amino-N-methylethanesulfonamide, HCl), which enhances its water solubility . Safety data indicate that it is harmful via inhalation, dermal contact, or ingestion, necessitating careful handling .
Properties
Molecular Formula |
C3H10N2O2S |
|---|---|
Molecular Weight |
138.19 g/mol |
IUPAC Name |
2-amino-N-methylethanesulfonamide |
InChI |
InChI=1S/C3H10N2O2S/c1-5-8(6,7)3-2-4/h5H,2-4H2,1H3 |
InChI Key |
QEJGPUMQWGIHPH-UHFFFAOYSA-N |
SMILES |
CNS(=O)(=O)CCN |
Canonical SMILES |
CNS(=O)(=O)CCN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Structural Complexity and Solubility: The parent compound (2-amino-N-methylethanesulfonamide) exhibits high polarity due to its aliphatic amino and sulfonamide groups, favoring solubility in polar solvents (e.g., water as HCl salt) . In contrast, 2-(4-aminophenyl)-N-methylethanesulfonamide incorporates a para-aminophenyl group, introducing aromatic hydrophobicity that likely reduces aqueous solubility . The bulky naphthyl and methoxyphenyl substituents in the third compound further diminish solubility, making it suitable for non-polar media .
Toxicity and Reactivity: The hydrochloride salt of 2-amino-N-methylethanesulfonamide is explicitly labeled as harmful, with risks upon exposure . The sterically hindered third compound may exhibit reduced bioavailability and thus lower acute toxicity .
Functional Applications: 2-Amino-N-methylethanesulfonamide’s simplicity makes it a versatile intermediate for synthesizing more complex sulfonamides or probing enzyme active sites. 2-(4-Aminophenyl)-N-methylethanesulfonamide’s aromatic amine group could enhance binding to biological targets (e.g., tyrosine kinases or G-protein-coupled receptors) . The naphthyl-containing sulfonamide in is tailored for chiral catalysis or asymmetric synthesis, leveraging its rigid, C₂-symmetric structure .
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